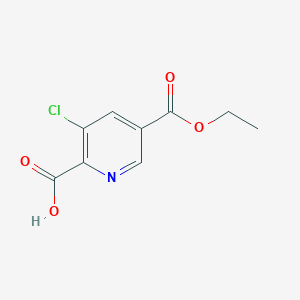

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-5-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(10)7(8(12)13)11-4-5/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFBWRGNNLLCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735156 | |

| Record name | 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200497-77-3 | |

| Record name | 5-Ethyl 3-chloro-2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, ethoxycarbonyl, and carboxylic acid functionalities on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Pyridine carboxylic acids are known to play a role as enzyme inhibitors, and their derivatives have been investigated for a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological evaluation.

Chemical Identity and Core Physical Properties

This compound is a solid at room temperature. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-chloro-5-(ethoxycarbonyl)-2-pyridinecarboxylic acid | |

| CAS Number | 1200497-77-3 | |

| Molecular Formula | C₉H₈ClNO₄ | |

| Molecular Weight | 229.62 g/mol | |

| Melting Point | 125 - 127 °C | |

| Physical Form | Solid |

Boiling Point: The boiling point of this compound has not been empirically determined in the available literature. Due to the presence of the carboxylic acid group, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. Determination would likely require vacuum distillation.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, ethoxycarbonyl, and carboxylic acid groups.

-

Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the ethoxy group, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-185 ppm) corresponding to the carboxylic acid and ester carbonyl carbons.

-

Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

-

Ethyl Group Carbons: Two signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethoxy group.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for acquiring and analyzing NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Ester): Strong, sharp peaks typically in the range of 1680-1750 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.

-

C-O Stretch (Carboxylic Acid and Ester): Bands in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated pyridine system.

Expected UV-Vis Absorption:

-

The pyridine ring will exhibit characteristic π → π* transitions. The presence of substituents will shift the absorption maxima (λ_max). For pyridine itself, absorptions are typically seen around 250-270 nm. The extended conjugation and electronic effects of the substituents in this compound are expected to result in absorptions in the UV region.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Solubility and Acidity

The solubility and acidity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

The presence of both a polar carboxylic acid group and a more nonpolar ethoxycarbonyl and chloro-substituted pyridine ring suggests that the solubility of this compound will be dependent on the solvent's polarity. It is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The pKa value indicates the strength of the carboxylic acid. The presence of the electron-withdrawing chloro group and the pyridine nitrogen is expected to influence the acidity of the carboxylic acid group.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Diagram of Key Physicochemical Property Determination

Caption: A generalized workflow for chemical synthesis and purification.

Applications in Drug Development

Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry due to their ability to act as versatile scaffolds in the design of enzyme inhibitors and receptor modulators. [1]The combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and metal chelator), a lipophilic chloro group, and an ester functionality provides multiple points for interaction with biological targets and for modification to optimize pharmacokinetic properties.

Potential Therapeutic Areas:

-

Enzyme Inhibition: The pyridine carboxylic acid motif is present in numerous enzyme inhibitors. [1]This compound could serve as a starting point for developing inhibitors for various enzyme classes, including kinases, proteases, and metalloenzymes.

-

Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents.

-

Oncology: Many targeted cancer therapies are based on heterocyclic scaffolds.

The development of drugs from such scaffolds often involves creating a library of analogs by modifying the substituents to improve potency, selectivity, and ADME properties.

Safety and Handling

Based on available safety data for this compound, it is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the unequivocal structure elucidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. The compound, a substituted pyridine derivative, is of interest as a potential building block in medicinal chemistry and materials science.[1] Accurate structural confirmation is paramount for its application in these fields, ensuring reproducibility and the desired downstream chemical properties. This document outlines a multi-technique, orthogonal approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Beyond a mere listing of procedures, this guide emphasizes the underlying principles and causal logic behind the experimental choices, providing a self-validating framework for analysis.

Introduction and Strategic Overview

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. For a molecule such as this compound, which possesses multiple functional groups (a carboxylic acid, an ester, a chloro substituent, and a pyridine ring), a single analytical technique is insufficient for unambiguous characterization. The electron-withdrawing nature of the substituents and the nitrogen heteroatom significantly influences the chemical environment of the pyridine ring, making a detailed spectroscopic analysis essential.

This guide advocates for an orthogonal approach, where each analytical technique provides independent, yet complementary, data points. This strategy not only builds a robust case for the proposed structure but also helps in identifying potential impurities or isomeric byproducts.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) serves as the initial and crucial step in confirming the molecular weight and elemental composition of the target compound.

Expected Molecular Weight

-

Molecular Formula: C₉H₈ClNO₄

-

Monoisotopic Mass: 229.0142 u

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) for accurate mass measurement.

-

Ionization Mode: Run the analysis in both positive and negative ionization modes to determine the most stable ion. Given the acidic nature of the carboxylic acid, negative mode ([M-H]⁻) is expected to yield a strong signal. Positive mode may show [M+H]⁺ or [M+Na]⁺ adducts.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation: The Chlorine Isotope Signature

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[2][3] This results in two distinct molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[2][3][4]

-

[M] peak: Corresponds to the molecule containing the ³⁵Cl isotope.

-

[M+2] peak: Corresponds to the molecule containing the ³⁷Cl isotope.

The presence of this 3:1 M/M+2 peak ratio is a definitive indicator of a single chlorine atom in the molecule.[2]

| Ion | Calculated m/z (C₉H₈³⁵ClNO₄) | Calculated m/z (C₉H₈³⁷ClNO₄) | Expected Intensity Ratio |

| [M-H]⁻ | 228.0063 | 230.0034 | ~ 3:1 |

| [M+H]⁺ | 230.0217 | 232.0187 | ~ 3:1 |

Table 1: Predicted m/z values and isotopic pattern for the target molecule.

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, several characteristic vibrational modes are expected.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Vibrational Frequencies and Interpretation

The FTIR spectrum will be dominated by the absorptions from the carboxylic acid and ester functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Very broad band, often obscuring C-H stretches, indicative of hydrogen-bonded dimers.[5] |

| C=O Stretch | 1760-1690 | Strong and sharp absorption.[5][6] | |

| C-O Stretch | 1320-1210 | Medium to strong intensity.[5] | |

| Ester (Ethoxycarbonyl) | C=O Stretch | ~1735 | Strong and sharp absorption, typically at a slightly higher frequency than the carboxylic acid C=O.[6] |

| C-O Stretch | 1300-1000 | Two distinct bands are expected for the C-O-C linkage. | |

| Aromatic Pyridine Ring | C=C and C=N Stretches | 1600-1450 | Multiple sharp bands of varying intensity. |

| Alkyl Groups (Ethyl) | C-H Stretches | 3000-2850 | Sharp peaks, may be superimposed on the broad O-H band. |

| Chloro Substituent | C-Cl Stretch | 800-600 | Typically in the fingerprint region, can be difficult to assign definitively. |

Table 2: Key expected FTIR absorption bands.

The presence of a very broad O-H stretch centered around 3000 cm⁻¹ combined with two distinct C=O stretches in the 1700-1760 cm⁻¹ region would provide strong evidence for the simultaneous presence of both carboxylic acid and ester functionalities.[5][6][7][8]

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, allowing for the mapping of the carbon-hydrogen framework and the definitive placement of substituents.[9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.[9][11][12][13]

Proton (¹H) NMR Spectroscopy

Predicted Chemical Shifts and Splitting Patterns:

-

Pyridine Ring Protons (2H): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (δ 7.5-9.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (⁴JHH ≈ 2-3 Hz). The proton at the 4-position will be deshielded by the adjacent chloro and ethoxycarbonyl groups, while the proton at the 6-position will be deshielded by the adjacent nitrogen and carboxylic acid.

-

Ethoxy Group (5H):

-

Methylene (-OCH₂CH₃): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the methyl protons.

-

Methyl (-OCH₂CH₃): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the methylene protons.

-

-

Carboxylic Acid Proton (1H): A broad singlet, typically highly deshielded (δ > 10 ppm), and its position can be concentration and solvent dependent.

Carbon (¹³C) NMR Spectroscopy

Predicted Chemical Shifts:

-

Carbonyl Carbons (2C): Two signals in the δ 160-175 ppm range, corresponding to the carboxylic acid and ester carbonyls.

-

Pyridine Ring Carbons (5C): Five distinct signals in the δ 120-160 ppm range. The carbons directly attached to the electron-withdrawing substituents (C2, C3, C5) will be significantly deshielded.

-

Ethoxy Group Carbons (2C):

-

Methylene (-OCH₂CH₃): Around δ 60-65 ppm.

-

Methyl (-OCH₂CH₃): Around δ 14-16 ppm.

-

Two-Dimensional (2D) NMR for Unambiguous Assignment

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between atoms, which is crucial for piecing together the structure.[9][11][12]

Experimental Workflow:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A key expected correlation is between the methylene and methyl protons of the ethoxy group. The absence of a COSY correlation between the two pyridine ring protons would confirm their meta-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH correlation). This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).

Key Expected HMBC Correlations for Structure Confirmation:

-

H4 to C2, C3, C5, and C6: Correlations from the proton at the 4-position to the surrounding carbons will firmly place it within the ring and relative to the substituents.

-

H6 to C2, C4, and C5: Correlations from the proton at the 6-position will provide complementary information, confirming the substitution pattern.

-

-OCH₂- to Ester C=O and C5: The correlation from the methylene protons of the ethoxy group to the ester carbonyl carbon and to C5 of the pyridine ring is critical. This definitively links the ethoxycarbonyl group to the 5-position of the ring.

By systematically analyzing these correlations, the entire molecular structure can be assembled piece by piece, providing irrefutable evidence for the identity of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic signature. FTIR spectroscopy provides a rapid screen for the key carboxylic acid and ester functional groups. Finally, a suite of 1D and 2D NMR experiments, particularly HMBC, allows for the complete and unambiguous mapping of the atomic connectivity. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a prerequisite for any further research or development involving this compound.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

All In Chemistry. (2023, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

-

Mako, T. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

Elyashberg, M., et al. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

-

Anuchems. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Alam, M., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. anuchem.weebly.com [anuchem.weebly.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound (C₉H₈ClNO₄) is a disubstituted pyridine derivative with a carboxylic acid at the 2-position, a chlorine atom at the 3-position, and an ethoxycarbonyl group at the 5-position. The accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity.

Caption: Predicted key fragmentation pathways for this compound.

Causality behind Predictions: The fragmentation of pyridine carboxylic acids is well-documented. The loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for similar compounds. [1]The presence of the ester group introduces additional fragmentation possibilities, such as the loss of the ethoxy radical.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the rationale behind these predictions, offer a robust framework for the structural characterization of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. It is imperative to validate these predictions with experimental data for unambiguous structural confirmation.

References

- Google Patents.

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChemLite. 3-chloro-6-ethoxypyridine-2-carboxylic acid (C8H8ClNO3). [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. [Link]

-

Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

A Technical Guide to the Solubility of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various scientific applications. In the absence of extensive published solubility data for this specific molecule, this guide offers a predictive analysis based on its structural attributes and the properties of analogous compounds, complemented by a robust, step-by-step protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development and chemical process optimization. For this compound, a substituted pyridine carboxylic acid derivative, understanding its solubility in a range of organic solvents is paramount for several reasons:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a solvent system directly influences reaction rates and the formation of impurities. A well-chosen solvent ensures that the reactants are in the same phase, facilitating efficient molecular interactions.

-

Crystallization and Polymorphism: The purification of the final compound often relies on crystallization. The choice of solvent and the compound's solubility profile at different temperatures are critical factors that dictate yield, crystal size, and the polymorphic form obtained, which in turn can affect bioavailability and stability.

-

Formulation Development: For pharmaceutical applications, the solubility of an API is a key determinant of its dissolution rate and subsequent absorption in the body. Poor solubility can lead to low bioavailability, necessitating complex formulation strategies.

-

Analytical Method Development: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, requires the selection of appropriate solvents in which the compound is sufficiently soluble.

Given the intricate structure of this compound, a systematic approach to understanding and determining its solubility is essential for advancing its application in research and development.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is dictated by its physicochemical properties, including its polarity, ability to form hydrogen bonds, molecular size, and acidic or basic nature.[1] The principle of "like dissolves like" serves as a fundamental guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2]

Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of both donating and accepting hydrogen bonds.[1] It also confers acidic properties to the molecule.

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds to the overall polarity of the molecule.

-

Ethoxycarbonyl Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor. The ethyl chain, however, introduces a degree of non-polar character.

The presence of multiple polar functional groups—the pyridine nitrogen, the carboxylic acid, the chloro group, and the ethoxycarbonyl group—suggests that this compound will exhibit a preference for polar organic solvents.

Comparative Analysis with Structurally Related Compounds

While specific data for the target compound is scarce, we can draw valuable inferences from the known solubility of similar molecules. For instance, pyridine-2,6-dicarboxylic acid has been studied in supercritical carbon dioxide with and without a methanol modifier, highlighting the role of polar co-solvents in enhancing solubility.[3]

A closer analogue, 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, is reported to have moderate solubility in water (693.7 mg/L at 20°C and pH 7).[4] The trifluoromethyl group is a strong electron-withdrawing group, similar to the ethoxycarbonyl group in its electronic effect, although differing in its steric and lipophilic properties. The moderate aqueous solubility of this analogue suggests that our target compound may also have some, albeit limited, solubility in water.

Nicotinic acid (pyridine-3-carboxylic acid) has been shown to be soluble in polar solvents like water, ethanol, and DMSO, with decreasing solubility in less polar solvents like acetone and acetonitrile, and very low solubility in diethyl ether.[5] This trend is a strong indicator of the types of solvents that are likely to be effective for this compound.

Predicted Qualitative Solubility

Based on the structural analysis and comparison with related compounds, a predicted qualitative solubility profile for this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar functional groups of the target molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should be an excellent solvent for this compound. |

| Methanol | Polar Protic | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen, promoting solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should lead to good solubility, although potentially slightly lower than methanol due to the longer alkyl chain. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for some dissolution, but its weaker hydrogen bond accepting ability compared to DMSO or DMF may limit its solvating power for the carboxylic acid group. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor, which may result in lower solubility compared to other polar aprotic solvents. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester functionality of ethyl acetate can interact with the ethoxycarbonyl group of the solute, but the overall lower polarity may not be sufficient to overcome the crystal lattice energy of the solid acid. |

| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | DCM is a common solvent for many organic compounds, but its limited polarity and inability to hydrogen bond will likely result in low solubility for this highly functionalized molecule. |

| Toluene | Non-polar | Insoluble | The non-polar nature of toluene is not conducive to solvating the polar functional groups of the target compound. |

| Hexane | Non-polar | Insoluble | As a non-polar alkane, hexane will have very weak interactions with the polar solute, leading to negligible solubility.[6] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid: A Technical Guide for Advanced Chemical Synthesis

Introduction: A Multifaceted Pyridine Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular frameworks is paramount. Pyridine derivatives, in particular, are privileged scaffolds due to their prevalence in biologically active compounds and functional materials. Among these, 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid stands out as a highly versatile and strategically functionalized building block. Its unique arrangement of a reactive carboxylic acid, a modifiable chloro-substituent, and an ester group on an electron-deficient pyridine ring offers chemists a powerful tool for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1200497-77-3 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 125 - 127 °C | [1] |

| InChI Key | ZPFBWRGNNLLCMD-UHFFFAOYSA-N | [1] |

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the substituents creates a unique electronic landscape that can be selectively exploited.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

-

Coupling Agent Addition: Cool the stirred solution to 0 °C using an ice bath. Add EDC hydrochloride (1.1-1.5 eq) portion-wise over 5-10 minutes. Note: If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 eq) to the initial solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Nucleophilic Aromatic Substitution (SNAr) of the 3-Chloro Group

The electron-deficient nature of the pyridine ring allows for the direct displacement of the C3-chloro substituent by a range of nucleophiles. This reaction is a powerful method for introducing diversity at this position.

Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, including onto the electronegative ring nitrogen, which stabilizes it. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of electron-withdrawing groups (the ester and carboxylic acid) further enhances the electrophilicity of the ring and stabilizes the intermediate, facilitating the reaction.

Detailed Protocol (Example with an amine nucleophile):

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the desired amine nucleophile (1.5-3.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-4.0 eq).

-

Reaction: Heat the mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash chromatography.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the construction of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool. This reaction allows for the coupling of the C3-chloro position with a wide variety of aryl or vinyl boronic acids or their esters.

Causality: While aryl chlorides are less reactive than bromides or iodides, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands enables their efficient activation. The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl chloride to a Pd(0) complex, (ii) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (iii) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition and Degassing: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere. Stir for 4-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine.

-

Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is a synthetic building block of significant value, offering three distinct and orthogonally addressable functional groups. The C2-carboxylic acid serves as a reliable anchor for amide coupling, the C3-chloro group provides a versatile site for SNAr and cross-coupling reactions, and the C5-ester allows for further modification or can be retained as a key structural element. By understanding the underlying principles of its reactivity, chemists can strategically leverage this molecule to efficiently construct novel and complex chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. The protocols provided here offer a robust foundation for the practical application of this powerful synthetic intermediate.

References

- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.

- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

ResearchGate. (2018). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. Retrieved from [Link]

Sources

The Strategic Application of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Utility of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding via the nitrogen atom, and versatile substitution patterns make it an invaluable component in the design of therapeutic agents targeting a vast range of biological targets.[3][4] This guide delves into the specific potential of a highly functionalized pyridine derivative, 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid , as a strategic starting material and core scaffold for the development of novel therapeutics. We will explore its synthetic versatility, rationale for its use in drug design, and provide practical, field-proven protocols for its modification.

Molecular Architecture: A Scaffold Built for Diversification

The medicinal chemistry utility of this compound stems from its distinct arrangement of three key functional groups, each offering a reliable handle for orthogonal chemical modification. This multi-functional nature allows for a systematic and divergent exploration of chemical space during a lead optimization campaign.

-

The 2-Carboxylic Acid: This group is the primary site for building complexity and introducing pharmacophoric elements that can interact with biological targets. It is readily converted into amides, a linkage found in approximately 25% of all commercial pharmaceuticals. This position is crucial for establishing key interactions, such as hydrogen bonds, with amino acid residues in a target protein's active site.

-

The 3-Chloro Group: The chlorine atom serves as a versatile anchor for carbon-carbon bond formation. As an electron-deficient heteroaromatic halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling chemists to modulate properties like solubility, lipophilicity, and target engagement.

-

The 5-Ethoxycarbonyl Group: This ester group provides multiple strategic options. It can be hydrolyzed to the corresponding carboxylic acid to introduce a secondary site for amide coupling or interaction with the target. Alternatively, it can be directly converted to an amide or serve as a less reactive handle that influences the overall electronics and solubility of the molecule.

The strategic positioning of these groups allows for a three-dimensional exploration of structure-activity relationships (SAR), a critical process in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

Caption: Key functional handles of the core scaffold.

Application in Drug Discovery: A Case Study on 3,5-Disubstituted Pyridines

While direct public-domain examples initiating a campaign with this compound are proprietary, we can construct a robust, logical workflow based on published studies of closely related 3,5-disubstituted pyridines. A notable example comes from the development of novel agents against Mycobacterium tuberculosis, where 3,5-disubstituted pyridines have shown potent activity.[6]

This hypothetical workflow demonstrates how our core scaffold can be systematically elaborated to generate a library of diverse compounds for biological screening and SAR exploration.

The Drug Discovery Workflow

The process begins with the core scaffold and diverges through two primary synthetic routes: Suzuki coupling followed by amide formation, or the reverse sequence. This dual-pathway approach maximizes the diversity of the resulting library.

Caption: Divergent synthetic workflow for library generation.

Structure-Activity Relationship (SAR) Insights

In the context of antitubercular agents, SAR studies on 3,5-disubstituted pyridines have revealed key insights.[6] For instance, the nature of the aryl group introduced at the 5-position (via Suzuki coupling) and the substituents on the amide nitrogen at the 2-position dramatically influence potency and selectivity.

The table below presents hypothetical data based on the findings for antitubercular pyridines, illustrating how systematic modifications can be quantitatively assessed.

| Compound ID | C5-Aryl Group (from Suzuki) | C2-Amide Group (from Amine) | MIC vs. M. tb (µg/mL)[6] | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/MIC) |

| LEAD-01 | 4-Fluorophenyl | Cyclopropylamino | 1.56 | > 85 | > 54 |

| LEAD-02 | 4-Chlorophenyl | Cyclopropylamino | 3.12 | > 90 | > 28 |

| LEAD-03 | Phenyl | Cyclopropylamino | 6.25 | > 100 | > 16 |

| LEAD-04 | 4-Fluorophenyl | (S)-2-Methyl-pyrrolidino | 0.78 | 60 | 77 |

| LEAD-05 | 4-Fluorophenyl | 4-Hydroxy-piperidino | 3.12 | > 150 | > 48 |

Data is representative and adapted from findings on similar scaffolds to illustrate the SAR process.[6]

From this data, a medicinal chemist could deduce:

-

Causality: An electron-withdrawing group (like fluorine) at the para-position of the C5-aryl ring is beneficial for potency (LEAD-01 vs. LEAD-03).

-

Optimization Path: Exploring different cyclic amines at the C2-amide position can further enhance potency, as seen with the chiral pyrrolidine in LEAD-04.

-

Safety Profile: High selectivity indices (SI) indicate that the compounds are significantly more toxic to the target pathogen than to mammalian cells, a critical parameter for a viable drug candidate.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols for the key chemical transformations discussed. These protocols are based on established and widely cited methodologies.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of an arylboronic acid to the 3-chloro position of a pyridine scaffold. The choice of a modern palladium catalyst and ligand system is crucial for achieving high yields with often less reactive chloropyridines.[5][7]

Objective: To synthesize 3-Aryl-5-(ethoxycarbonyl)pyridine-2-carboxylic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (1 mL)

-

Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.

-

Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid moiety using standard, reliable coupling reagents.[8][9]

Objective: To synthesize an N-substituted-3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxamide.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Desired amine (1.1 mmol, 1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Activation: To a solution of the carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.

Self-Validation: Confirm the structure and purity of the resulting amide using ¹H NMR, ¹³C NMR, and HRMS.

Advanced Considerations: The Role of Bioisosteres

In later stages of lead optimization, the carboxylic acid moiety, while excellent for initial SAR, can sometimes lead to poor pharmacokinetic properties (e.g., low cell permeability, rapid metabolism).[10][11] In such cases, replacing the carboxylic acid with a bioisostere can be a powerful strategy.[12][13]

Caption: Common bioisosteric replacements for carboxylic acids.

The choice of bioisostere is context-dependent and often requires empirical testing. A tetrazole, for example, maintains a similar pKa to a carboxylic acid but can offer improved metabolic stability and different hydrogen bonding patterns.[13] This strategic replacement can be the key to overcoming late-stage development hurdles.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its trifunctional nature provides a robust platform for the rapid and systematic generation of diverse chemical libraries. By leveraging established, high-yield reactions like Suzuki-Miyaura coupling and amide bond formation, drug discovery teams can efficiently navigate the complexities of lead optimization. Understanding the strategic application of this and similar building blocks is fundamental to designing the next generation of targeted therapeutics. The continued innovation in cross-coupling chemistry and the creative use of bioisosteric replacements will ensure that pyridine-based scaffolds remain at the forefront of drug discovery for years to come.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

-

Conti, P., et al. (2015). Carboxylic acid (bio)isosteres in drug design. PubMed Central. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

-

Gomtsyan, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

-

Shukla, V. G., et al. (2019). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

Shinde, V., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

-

Tzampaz, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]

-

Knight, Z. A., et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. U.S. Patent 7,585,868 B2. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

- Syngenta Participations AG. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Zhang, Y., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][12]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479-490. [Link]

-

Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

-

Ramesh, R., & Muthumari, S. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

- Sanofi. (2011). 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.

- Dotson, J., et al. (2014). Pyridine derivatives. U.S.

- Merck & Co., Inc. (2005). Pyrazine and pyridine derivatives as rho kinase inhibitors.

- Pharmacyclics, Inc. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Marsden, S. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Marsden, S. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

An In-depth Technical Guide on the Role of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis

Abstract

Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, demonstrating a broad spectrum of activity as herbicides, fungicides, and insecticides[1]. Within this critical class of molecules, specific intermediates often dictate the synthetic feasibility and ultimate efficacy of the final active ingredient. This technical guide focuses on one such pivotal building block: 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid . We will explore its structural significance, delve into its primary application in the synthesis of sulfonylurea herbicides, and provide a detailed, field-tested protocol for its conversion into a key sulfonyl chloride intermediate, a crucial step in the synthesis of the herbicide nicosulfuron. This document is intended for researchers and process chemists in the agrochemical industry, providing both the theoretical underpinnings and practical methodologies required for its successful application.

Introduction: The Strategic Importance of the Pyridine Core

The pyridine ring is a privileged scaffold in agrochemical discovery, present in numerous commercial products[1]. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring's aromatic nature allows for various substitutions, enabling fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The specific substitution pattern of an intermediate like this compound (CAS 1200497-77-3) is not arbitrary; it is a result of strategic molecular design aimed at facilitating the efficient construction of complex active ingredients.

Key Structural Features and Their Synthetic Implications:

-

Carboxylic Acid at C2: This group is the primary reactive handle for forming amide or other linkages. In the context of sulfonylurea synthesis, it is the precursor to the critical sulfonyl chloride group.

-

Chloro Group at C3: The electron-withdrawing nature of the chlorine atom influences the reactivity of the entire pyridine ring.

-

Ethoxycarbonyl Group at C5: This ester group serves to modulate the electronic properties of the molecule and can be a site for later-stage modification or hydrolysis if required.

The convergence of these functionalities in a single molecule makes it a highly valuable and specialized intermediate for building specific classes of herbicides.

Core Application: A Gateway to Sulfonylurea Herbicides

The most prominent role of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.[2][3][4] This class of herbicides is renowned for its high efficacy at very low application rates, targeting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, conferring low mammalian toxicity.

One of the most important herbicides synthesized from this pyridine core is Nicosulfuron . Nicosulfuron is a post-emergence herbicide used to control a wide range of annual and perennial grass weeds in corn. The synthesis of Nicosulfuron requires the coupling of a substituted pyridine sulfonyl chloride with a pyrimidine urea derivative[5]. Our focus, this compound, is the direct precursor to this essential pyridine sulfonyl chloride.

Logical Workflow: From Carboxylic Acid to Herbicide

The transformation of the starting carboxylic acid into the final herbicide follows a logical and well-established synthetic sequence. The workflow is designed to sequentially build the complex sulfonylurea bridge that is characteristic of this herbicide class.

Caption: Synthetic workflow from the core intermediate to Nicosulfuron.

Experimental Protocol: Synthesis of the Key Pyridine Sulfonyl Chloride Intermediate

This section provides a detailed, step-by-step protocol for the conversion of this compound to its corresponding sulfonyl chloride. This transformation is the critical step that activates the pyridine core for subsequent coupling with the pyrimidine moiety.

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent. It is highly effective for converting carboxylic acids to acid chlorides and subsequently to sulfonyl chlorides in the presence of a catalyst and water, which is formed in situ. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Solvent: A high-boiling, inert solvent like toluene or chlorobenzene is used to allow the reaction to proceed at an elevated temperature, ensuring complete conversion.

-

Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is used. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the true catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.

-

Temperature Control: The reaction is typically performed at reflux to ensure a sufficient reaction rate. Careful temperature monitoring is crucial to prevent side reactions or decomposition.

Protocol 3.1: Preparation of Ethyl 2-(chlorosulfonyl)-3-chloronicotinate

Objective: To convert this compound into its sulfonyl chloride derivative.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| This compound | 229.62 | 23.0 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 35.7 g (21.8 mL) | 0.30 |

| Toluene | - | 150 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | (catalyst) |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and under a nitrogen atmosphere.

-

Charging Reagents: Charge the flask with this compound (23.0 g, 0.10 mol) and toluene (150 mL). Begin stirring to form a slurry.

-

Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.5 mL) to the slurry via syringe.

-

Thionyl Chloride Addition: Add thionyl chloride (21.8 mL, 0.30 mol) to the dropping funnel and add it dropwise to the stirred slurry over 30 minutes. An initial gas evolution (HCl, SO₂) will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by HPLC or TLC to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The residue contains the reactive sulfonyl chloride.

-

Isolation: The resulting crude pyridinesulfonyl chloride is often a viscous oil or a low-melting solid. In many industrial processes, this intermediate is not isolated but used directly in the next step to prevent decomposition from moisture[5]. For characterization, a small sample can be purified by crystallization if a suitable solvent system is found.

Expected Yield: ~90-95% (crude).

The Subsequent Coupling Reaction: Forming the Sulfonylurea Bridge

The pyridinesulfonyl chloride intermediate prepared in Protocol 3.1 is highly reactive. The next step in the synthesis of Nicosulfuron involves its condensation with a pyrimidine urea derivative, specifically 2-amino-4,6-dimethoxypyrimidine urea[5].

Sources

- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety. [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

The Chemistry and Therapeutic Potential of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, with its derivatives forming the structural basis for a wide array of therapeutic agents.[1][2] Among these, substituted pyridine-2-carboxylic acids have garnered significant attention due to their diverse biological activities, including herbicidal, antimicrobial, and anticancer properties.[3][4][5] This in-depth technical guide provides a comprehensive literature review of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key scaffold in this class, and its analogs. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its derivatives, and discuss their potential applications in drug discovery and agrochemical development.

The Core Scaffold: Synthesis of this compound

Proposed Synthetic Pathway via Hantzsch Pyridine Synthesis

The proposed synthesis involves a three-step process commencing with a modified Hantzsch reaction to construct the pyridine core, followed by chlorination and subsequent oxidation to yield the target carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

To a round-bottom flask, add ethyl acetoacetate (2 equivalents), a suitable aldehyde (e.g., formaldehyde, 1 equivalent), and a nitrogen source such as ammonium acetate or ammonia.[9]

-

The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the condensation reaction.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting 1,4-dihydropyridine product is isolated by filtration.

Step 2: Aromatization and Chlorination

-

The isolated 1,4-dihydropyridine is then oxidized to the corresponding pyridine derivative. Common oxidizing agents for this step include nitric acid, ferric chloride, or manganese dioxide.[9]

-

The resulting diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is then subjected to chlorination. Given the electron-withdrawing nature of the ester groups, electrophilic aromatic substitution with a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent can be employed to introduce the chlorine atom at the 3-position.

Step 3: Oxidation of the 2-Methyl Group

-

The final step involves the selective oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or a mixture of sulfuric acid and a vanadium catalyst.[10]

-

Careful control of reaction conditions is crucial to prevent over-oxidation or degradation of the pyridine ring.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for the target molecule.

Analogs of this compound and their Structure-Activity Relationships

The versatility of the pyridine-2-carboxylic acid scaffold allows for extensive modification at various positions, leading to a wide range of analogs with diverse biological activities. The following sections explore the impact of substitutions at key positions on the molecule's properties.

The Significance of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the 2-position is a critical feature for the biological activity of many pyridine derivatives. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for the inhibition of certain enzymes.[11]

Influence of Substituents at the 3-Position